1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride
Description
1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride is a synthetic organic compound featuring a phenyl group substituted with an ethanone moiety and a piperidin-4-yloxy ether linkage. The hydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical and chemical research. Its molecular formula is C₁₃H₁₆ClNO₂, with a molecular weight of 261.73 g/mol.
Properties
IUPAC Name |
1-(3-piperidin-4-yloxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10(15)11-3-2-4-13(9-11)16-12-5-7-14-8-6-12;/h2-4,9,12,14H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTWVJGUIKYDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ether Formation via Nucleophilic Substitution
A common approach involves the nucleophilic substitution reaction where 4-piperidinol or a piperidine derivative acts as the nucleophile attacking a suitable halogenated or activated phenyl precursor. For example, 3-hydroxyacetophenone can be reacted with 4-piperidinol under basic conditions to form the ether linkage:
- Reagents and Conditions: Potassium carbonate (K2CO3) as base, N,N-dimethylformamide (DMF) as solvent, heated at 70–80°C for several hours.
- Mechanism: The phenolic hydroxyl group of 3-hydroxyacetophenone is deprotonated by K2CO3, generating a phenolate ion that attacks the electrophilic carbon of the piperidine derivative, forming the ether bond.
This step yields 1-(3-(piperidin-4-yloxy)phenyl)ethanone as the free base.
Conversion to Hydrochloride Salt
The free base is then treated with hydrochloric acid in an organic solvent to afford the hydrochloride salt:
- Solvents: Methanol, ethanol, propanol, isopropanol, ethyl acetate, acetone, tetrahydrofuran, acetonitrile, or 1,4-dioxane.
- Temperature: Reaction is typically conducted between 0°C and 60°C, preferably around 25°C.
- Process: The free base is dissolved in the selected solvent, and gaseous HCl or HCl solution is introduced to precipitate the hydrochloride salt.
- Outcome: High yield and purity of this compound.
Alternative Synthetic Routes
Research literature indicates alternative synthetic strategies involving:
- Reductive amination steps using 4-piperidone monohydrate hydrochloride and suitable aromatic precursors.
- Use of protecting groups such as tert-butyloxycarbonyl (Boc) during intermediate steps to improve selectivity and yield.
- Catalytic hydrogenation for deprotection or reduction steps, employing Pd/C catalysts under mild conditions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ether formation | 3-hydroxyacetophenone, 4-piperidinol, K2CO3 | 70–80 | DMF | 80–90 | Stirred overnight; base-mediated SN2 reaction |
| Hydrochloride salt formation | HCl gas or HCl solution | 0–60 (preferably 25) | Methanol, ethanol, or similar | >95 | Precipitation of salt; mild conditions |
| Protection/Deprotection (optional) | Boc protection, Pd/C hydrogenation | Room temp | DCM, EtOH, THF | 85–90 | For intermediates, improves selectivity |
Research Findings
- The method of ether formation using potassium carbonate and DMF is efficient and scalable, yielding high purity intermediates suitable for subsequent salt formation.
- Hydrochloride salt formation improves compound stability and facilitates purification by precipitation.
- Use of mild reaction temperatures and common solvents reduces cost and environmental impact.
- Protecting groups such as Boc are employed in related synthetic routes to protect amine functionalities during multi-step syntheses.
- Catalytic hydrogenation provides a clean method for deprotection without harsh reagents.
Summary Table of Key Data
| Parameter | Details |
|---|---|
| Molecular Formula | C13H18ClNO2 |
| Molecular Weight | 255.74 g/mol |
| CAS Number | 1304787-61-8 |
| Key Synthetic Steps | Ether formation, acetylation, salt formation |
| Common Solvents | DMF (ether formation), methanol (salt formation) |
| Reaction Temperature Range | 0–80°C (step-dependent) |
| Typical Yields | 80–95% per step |
| Purification | Precipitation, recrystallization |
Chemical Reactions Analysis
Types of Reactions
1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as nitric acid, halogens, and sulfuric acid are commonly used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanone group may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
The compound 1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride is a chemical structure that has garnered interest in various scientific research applications. This article delves into its potential uses, synthesizing insights from diverse sources while ensuring a comprehensive overview of its applications in the fields of medicinal chemistry, pharmacology, and materials science.
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Its piperidine moiety is known for contributing to biological activity, making it a candidate for:
- Antidepressant Activity : Research indicates that compounds containing piperidine structures can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The phenyl group can interact with various biological targets, potentially leading to apoptosis in malignant cells.
Pharmacology
In pharmacological studies, this compound has been explored for:
- Receptor Binding Studies : Its binding affinity to various receptors (e.g., serotonin receptors) is being evaluated to understand its pharmacodynamics better.
- In Vivo Studies : Animal studies are crucial for assessing the safety and efficacy of this compound as a potential therapeutic agent. These studies help determine the pharmacokinetics and bioavailability of the compound.
Synthesis and Material Science
The synthetic versatility of this compound allows it to be used as an intermediate in the synthesis of more complex molecules. It serves as a building block in:
- Organic Synthesis : The compound can be utilized in multi-step synthesis processes to create novel pharmaceuticals or agrochemicals.
- Polymer Chemistry : Its functional groups can be incorporated into polymer matrices to enhance material properties, such as solubility and thermal stability.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of piperidine derivatives. Researchers found that compounds similar to this compound exhibited significant improvement in behavioral tests indicative of antidepressant activity when administered to rodents.
Case Study 2: Anticancer Research
Another investigation focused on the anticancer potential of piperidine-based compounds. The study demonstrated that derivatives could induce apoptosis in various cancer cell lines through caspase activation pathways. This underscores the importance of further exploring this compound as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities with related compounds:
Key Comparative Insights
Substitution Patterns :
- The target compound’s piperidin-4-yloxy ether distinguishes it from analogs like 4-acetyl-4-phenylpiperidine HCl (), which lacks an ether bond and has a spirocyclic structure. This ether linkage may improve metabolic stability compared to ester or amine linkages in other compounds .
- Erlotinib Impurity 36 HCl () contains a complex quinazoline core absent in the target compound, highlighting divergent applications in kinase vs. receptor-targeted therapies .
Chiral centers in compounds like (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone HCl () introduce stereochemical complexity, affecting pharmacokinetics and target selectivity .
Pharmacological Implications: 4-Acetyl-4-phenylpiperidine HCl () shares a piperidine-phenyl scaffold but lacks the ethanone group, suggesting differences in CNS activity or solubility profiles . 1-(4-Chlorobenzoyl)piperidin-3-amine HCl () incorporates a chlorobenzoyl group, which may enhance lipophilicity and blood-brain barrier penetration compared to the target’s hydrophilic ether .
Biological Activity
1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to receptor interactions and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine moiety, which is significant for its interaction with various receptors, notably the histamine H3 receptor and sigma-1 receptor. The structural formula can be represented as follows:
This structure is characterized by the presence of a phenyl group substituted with a piperidin-4-yloxy group, which plays a crucial role in its biological activity.
Research indicates that compounds with similar structures exhibit dual activity at histamine H3 and sigma-1 receptors, which are implicated in various neurological and pain-related conditions. The piperidine component is believed to facilitate essential interactions within the binding pockets of these receptors, enhancing affinity and efficacy .
Receptor Binding Affinities
The binding affinities of related compounds have been extensively studied. For instance, the following table summarizes the Ki values for selected piperidine derivatives:
| Compound | hH3R Ki (nM) | σ1R Ki (nM) |
|---|---|---|
| 1-(3-phenoxypropyl)piperidine | 56.6 | 28 |
| Piperidine derivative A | 6.2 | 4.5 |
| Piperidine derivative B | 10.3 | 18 |
These values illustrate that modifications to the piperidine structure can significantly influence receptor binding properties, indicating a potential pathway for optimizing therapeutic agents .
Pain Management
Recent studies have highlighted the potential of piperidine-based compounds in managing nociceptive and neuropathic pain. The interaction with sigma-1 receptors has been particularly noted for its role in modulating pain pathways, suggesting that this compound may exhibit similar properties .
Anticancer Potential
There is emerging evidence that piperidine derivatives may possess anticancer activities. For example, certain derivatives have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells, through mechanisms involving apoptosis induction . The structural characteristics of these compounds appear to enhance their interaction with cancer cell targets.
Case Studies
Several case studies have explored the efficacy of piperidine derivatives in vivo:
- Antinociceptive Activity : A study demonstrated that compounds similar to this compound exhibited significant antinociceptive effects in rodent models, suggesting their potential use in pain management therapies .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines indicated that certain piperidine derivatives could induce apoptosis more effectively than standard treatments like bleomycin, highlighting their potential as novel anticancer agents .
Q & A
Q. What synthetic routes are recommended for preparing 1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride, and how can yield and purity be optimized?
The synthesis typically involves coupling a piperidine derivative with a substituted acetophenone. For example, Mannich reactions using paraformaldehyde and phenethylamine hydrochloride (yields: 87–98%) are effective for analogous compounds . Friedel-Crafts acylation with Lewis acid catalysts (e.g., AlCl₃) is another method, particularly for introducing ethanone groups to aromatic rings . To optimize purity, use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures). Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Standard precautions include:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers .
Q. Which analytical techniques are most reliable for assessing purity and structural integrity?
- Titration : Dissolve 0.2 g in 50 mL ethanol, titrate with 0.1 M NaOH to determine chloride content (target purity: 98–102%) .
- HPLC : Use a C18 column (mobile phase: 70:30 acetonitrile/0.1% trifluoroacetic acid), UV detection at 254 nm .
- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and piperidine N-H bending at ~1450 cm⁻¹ .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., cytotoxicity vs. inactivity) be resolved?
Discrepancies may arise from assay conditions (e.g., cell line specificity) or impurities. Strategies include:
- Reproducibility Checks : Test the compound in multiple cell lines (e.g., HEK293, HeLa) under standardized protocols .
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., unreacted intermediates) that may influence bioactivity .
- Dose-Response Analysis : Perform IC₅₀ studies (0.1–100 µM) to confirm activity thresholds .
Q. What methodologies are effective for impurity profiling during synthesis?
- LC-MS/MS : Detect low-abundance impurities (e.g., 4-piperidone derivatives) with a Q-TOF mass spectrometer in positive ion mode .
- NMR Spectroscopy : Compare ¹H-NMR spectra (DMSO-d₆, 400 MHz) to reference standards; monitor for residual solvent peaks (e.g., DMF at δ 8.02 ppm) .
- Spiking Experiments : Add known impurities (e.g., 3-(Piperidin-4-yloxy)benzoic acid) to validate detection limits .
Q. How should in vivo studies be designed to account for the compound’s physicochemical properties?
- Solubility : Pre-dissolve in 10% DMSO/saline (max 5 mg/mL) for intravenous administration .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) via LC-MS/MS after single-dose administration (10 mg/kg, mice) .
- Metabolite Screening : Collect urine and feces for 48 hours post-dose; identify metabolites using high-resolution MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
